Product packaging for Bicyclo[2.2.2]octan-1-amine hydrochloride(Cat. No.:CAS No. 1193-43-7)

Bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B3033798
CAS No.: 1193-43-7
M. Wt: 161.67 g/mol
InChI Key: KRLMHOAIQRMILW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B3033798 Bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1193-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLMHOAIQRMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-43-7
Record name bicyclo[2.2.2]octan-1-amine hydrochloride
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Significance of Bicyclo 2.2.2 Octane Scaffolds in Contemporary Chemical and Biological Sciences

The bicyclo[2.2.2]octane (BCO) framework is a cornerstone in modern medicinal chemistry due to its distinct three-dimensional and rigid structure. This rigidity is crucial as it allows for precise spatial orientation of functional groups, enabling high-specificity interactions with biological targets like enzymes and receptors.

One of the most significant applications of the BCO scaffold is its use as a bioisostere for the para-substituted phenyl ring. pharmablock.comnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or chemical responses. While the phenyl group is a common motif in many drugs, its aromatic nature can lead to poor aqueous solubility and other undesirable pharmacokinetic properties. pharmablock.comnih.gov The fully aliphatic and three-dimensional BCO scaffold can replace the flat, two-dimensional phenyl ring, often maintaining or improving pharmacological efficacy while enhancing properties like solubility and metabolic stability. pharmablock.comnih.govresearchgate.net For instance, replacing a phenyl ring with a BCO core in drug candidates has been shown to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity. nih.gov

The geometric properties of the BCO scaffold are remarkably similar to a para-phenylene group; the distance between the bridgehead connecting atoms in BCO (2.60 Å) is very close to that of a p-phenyl group (2.82 Å). pharmablock.com This structural mimicry allows medicinal chemists to "escape from flatland" by increasing the fraction of sp³-hybridized carbons in a molecule, a strategy that is known to increase clinical success rates in drug discovery. pharmablock.com Beyond its role as a phenyl ring mimic, the BCO scaffold is a key building block in the synthesis of complex molecules, including natural products like terpenes and alkaloids, and serves as a specialty monomer for certain polymers. google.com Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including the treatment of metabolic syndrome. google.com

Historical Trajectories in the Investigation of Bicyclo 2.2.2 Octan 1 Amine Derivatives

Established Synthetic Routes for Bicyclo[2.2.2]octan-1-amine Core Construction

Established methods for the synthesis of the bicyclo[2.2.2]octan-1-amine core often rely on the transformation of pre-existing bicyclic precursors. These routes are generally robust and amenable to scale-up.

Catalytic Reduction of Bicyclo[2.2.2]octanone Oxime Intermediates

A classical and reliable method for the preparation of bicyclo[2.2.2]octan-1-amine involves the reduction of bicyclo[2.2.2]octanone oxime. This two-step process begins with the formation of the oxime from the corresponding ketone, followed by reduction of the oxime to the primary amine.

The initial step is the reaction of bicyclo[2.2.2]octanone with hydroxylamine (B1172632) hydrochloride, typically under acidic conditions, to yield the bicyclo[2.2.2]octanone oxime. Subsequently, the oxime is reduced to the desired amine. Catalytic hydrogenation is a common method for this reduction, often employing palladium on carbon (Pd/C) as the catalyst in a solvent such as ethanol (B145695) under a hydrogen atmosphere. This method is known for its high yields, often approaching near-quantitative conversion. The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

StepReagents and ConditionsTypical Yield
Oxime FormationBicyclo[2.2.2]octanone, NH₂OH·HCl, acidic conditionsHigh
Catalytic ReductionBicyclo[2.2.2]octanone oxime, H₂, Pd/C, Ethanol~95%
Salt FormationBicyclo[2.2.2]octan-1-amine, HClHigh

Industrial-Scale Catalytic Hydrogenation of Nitrile Precursors

For large-scale production, the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile presents a viable and economically favorable route. This process involves the reduction of a nitrile group at the bridgehead position of the bicyclo[2.2.2]octane core to a primary amine.

The synthesis of the nitrile precursor can be achieved through various functionalization strategies on the bicyclo[2.2.2]octane skeleton. Once the nitrile is obtained, its conversion to the amine is typically carried out using high-pressure hydrogenation. Common catalysts for this transformation include Raney nickel or cobalt catalysts. The reaction requires elevated temperatures and pressures to achieve high conversion rates and efficiency. This method is particularly suited for industrial applications due to its scalability and the relatively low cost of the reagents and catalysts involved.

ParameterConditionsEfficiency
Catalyst5% Raney Nickel99%
Pressure50 bar H₂98%
Temperature & Time120°C, 12 hours-

Reductive Amination Strategies from Bicyclo[2.2.2]octanone

Reductive amination offers a more direct approach to bicyclo[2.2.2]octan-1-amine from bicyclo[2.2.2]octanone, bypassing the need for the isolation of an intermediate oxime or nitrile. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired amine.

A common protocol involves the reaction of bicyclo[2.2.2]octanone with ammonium (B1175870) acetate (B1210297) in a suitable solvent like methanol. The imine formed is then selectively reduced by a reducing agent such as sodium cyanoborohydride. This method is advantageous as it reduces the number of synthetic steps and can minimize waste.

ReagentRoleTypical YieldPurity
Bicyclo[2.2.2]octanoneStarting Material--
Ammonium AcetateAmmonia Source88%95%
Sodium CyanoborohydrideReducing Agent88%95%
MethanolSolvent--

Emerging Synthetic Approaches for Bicyclo[2.2.2]octane Scaffold Elaboration

Recent advances in synthetic organic chemistry have led to the development of novel methods for constructing and functionalizing the bicyclo[2.2.2]octane scaffold, offering greater control over stereochemistry and enabling the synthesis of a wider range of derivatives.

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of the bicyclo[2.2.2]octene core, which can then be hydrogenated to the saturated bicyclo[2.2.2]octane system. wikipedia.org This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org

In the context of bicyclo[2.2.2]octane synthesis, a substituted 1,3-cyclohexadiene (B119728) can serve as the diene, while a substituted alkene acts as the dienophile. nih.gov The use of Lewis acid catalysts can accelerate the reaction and enhance its regio- and stereoselectivity. nih.gov For instance, the reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein (B123484) can be catalyzed by ytterbium trichloride (B1173362) to form the bicyclo[2.2.2]octane core. nih.gov The stereochemical outcome of the Diels-Alder reaction is often predictable, with the endo product being favored under kinetic control, especially with Lewis acid catalysis. nih.gov This approach allows for the introduction of various substituents onto the bicyclic framework with good stereocontrol.

Transition Metal-Catalyzed Oxidative Scission and Derivatization

Transition metal catalysis has emerged as a versatile tool for the functionalization and elaboration of the bicyclo[2.2.2]octane scaffold. A novel synthetic procedure involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com

Recent research has demonstrated the selective oxidative scission of bicyclo[2.2.2]octenones. nih.gov For example, the use of ruthenium tetroxide (RuO₄) can lead to the cleavage of a C-C single bond in the bicyclic system, yielding highly functionalized cyclohexene (B86901) frameworks. nih.gov This method provides access to dicarbonyl compounds with high regioselectivity. Such oxidative cleavage reactions open up new avenues for the derivatization of the bicyclo[2.2.2]octane core, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures. nih.gov

Ring-Opening Reactions of Related Bicyclic Quaternary Ammonium Salts

While ring-opening reactions of quaternary ammonium salts derived directly from bicyclo[2.2.2]octan-1-amine are not extensively detailed in the provided context, significant research has been conducted on the ring-opening of related bicyclic systems, particularly those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). These studies offer valuable insights into the reactivity of the bicyclo[2.2.2]octane framework under specific conditions.

Quaternary ammonium salts of DABCO, specifically 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, have been shown to undergo efficient nucleophilic ring-opening reactions. rsc.orgresearchgate.net These reactions typically proceed at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. rsc.orgresearchgate.net A variety of nucleophiles can initiate this ring-opening, leading to the formation of piperazine (B1678402) derivatives. rsc.orgresearchgate.net

The general mechanism involves the nucleophilic attack on one of the methylene (B1212753) carbons adjacent to the quaternary nitrogen, leading to the cleavage of a carbon-nitrogen bond and the opening of one of the rings of the bicyclic system. This process transforms the rigid cage-like structure of DABCO into a more flexible piperazine ring.

One-pot methodologies have been developed that allow for the synthesis of these piperazine derivatives directly from primary alcohols, alkyl halides, or sulfonates, using phenols or other nucleophiles in the presence of DABCO. rsc.org It has been noted that with certain nucleophiles and the use of a 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt, a benzylation side reaction can occur. rsc.orgresearchgate.net

The following table summarizes representative nucleophiles and the resulting products from the ring-opening of DABCO-derived quaternary ammonium salts.

NucleophileResulting Product ClassReference
Phenols1-Alkyl-4-(2-phenoxyethyl)piperazines rsc.org
ThiolatesSulfur-containing ethyl piperazine compounds researchgate.net
Various NucleophilesPiperazine derivatives rsc.orgresearchgate.net

These reactions highlight a key chemical transformation of the bicyclo[2.2.2]octane core in the context of quaternary ammonium salts, providing a synthetic route to functionalized piperazines.

Stereoselective Synthesis and Enantiomeric Purity Considerations in Bicyclo[2.2.2]octan-1-amine Derivative Preparation

The synthesis of enantiomerically pure bicyclo[2.2.2]octan-1-amine derivatives is of significant interest, particularly for their potential applications in medicinal chemistry. Modern synthetic strategies have focused on developing highly stereoselective methods to control the three-dimensional arrangement of atoms in these rigid bicyclic structures.

One prominent approach to achieving high enantioselectivity is through cycloaddition reactions. For instance, a formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and a nitroolefin, in the presence of a chiral organocatalyst, can yield bicyclo[2.2.2]octane-1-carboxylates with greater than 97% enantiomeric excess (ee). The subsequent reduction of the nitro group to an amine provides the desired amino-substituted bicyclic core with high enantiopurity.

Another strategy involves the use of chiral ligands in transition metal-catalyzed reactions. C2-symmetric bicyclo[2.2.2]octadienes have been employed as chiral ligands in rhodium-catalyzed asymmetric arylations, achieving high enantioselectivity. acs.org

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating and quantifying the enantiomers of bicyclo[2.2.2]octane derivatives. nih.gov Specifically, macrocyclic glycopeptide antibiotic selectors have been successfully used as CSPs for the direct HPLC separation of the enantiomers of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids. nih.gov The separations can be performed under various conditions, including reversed-phase, polar organic, and polar ionic modes, allowing for the baseline separation and determination of the elution sequence of the enantiomers. nih.gov Thermodynamic studies of these separations have indicated that they are often enthalpically driven. nih.gov

The table below compares different synthetic approaches in terms of their stereoselectivity.

Synthetic MethodKey FeaturesAchieved Enantiomeric Excess (ee)Reference
Cycloaddition via Nitroolefin IntermediatesFormal [4+2] cycloaddition with a chiral organocatalyst>97%
Rhodium-Catalyzed Asymmetric ArylationUse of C2-symmetric bicyclo[2.2.2]octadiene chiral ligandsUp to 98% acs.org
Oxime ReductionClassical, non-stereoselective routeLow
Reductive AminationOne-pot method, generally not stereoselectiveLow

Functionalization and Chemical Modification Strategies for Bicyclo[2.2.2]octan-1-amine

The rigid bicyclo[2.2.2]octane framework and the reactive primary amine group of bicyclo[2.2.2]octan-1-amine allow for a variety of chemical modifications to introduce diverse functional groups and synthesize a range of derivatives.

Bicyclo[2.2.2]octan-1-amine can undergo controlled oxidation and reduction reactions to yield different functionalized bicyclic compounds.

Oxidation: The primary amine group can be oxidized to form bicyclo[2.2.2]octanone under specific conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. More recently, selective oxidative scission of bicyclo[2.2.2]octenones, which can be derived from the bicyclo[2.2.2]octane core, has been achieved using ruthenium tetroxide (RuO₄) or osmium tetroxide (OsO₄), leading to dicarbonyl compounds with high regioselectivity.

Reduction: The amine functionality can also direct reduction pathways. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous conditions can reduce the amine to the corresponding hydrocarbon, bicyclo[2.2.2]octane. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in a suitable solvent like ethanol, can also achieve this reduction with high efficiency.

The following table summarizes key oxidation and reduction reactions of bicyclo[2.2.2]octan-1-amine and its derivatives.

Reaction TypeReagent(s)ProductYieldReference
OxidationKMnO₄, acidic aqueous solutionBicyclo[2.2.2]octanone92%
OxidationRuO₄, CH₃CN/H₂O, 0°C1,4-Diketone derivatives85-90%
ReductionLiAlH₄, anhydrous conditionsBicyclo[2.2.2]octane-
ReductionPd/C or PtO₂, H₂, ethanolBicyclo[2.2.2]octane>95%

While the bridgehead positions of the bicyclo[2.2.2]octane carbon skeleton are generally inert to nucleophilic substitution, the primary amine group of bicyclo[2.2.2]octan-1-amine is a site for various nucleophilic substitution reactions. google.com These reactions are crucial for introducing a wide array of functional groups, thereby creating a library of derivatives.

Alkylation of the amine is a common transformation, where the nitrogen atom acts as a nucleophile, reacting with alkyl halides to form N-alkyl and N,N-dialkyl derivatives. For example, reaction with diethylchloromethylamine can yield the corresponding N-alkylated product.

These substitution reactions are fundamental in leveraging bicyclo[2.2.2]octan-1-amine as a building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Molecular Design and Rational Scaffold Engineering Based on the Bicyclo 2.2.2 Octane Core

Computational Chemistry and Molecular Modeling Approaches in Scaffold Optimization

Computational methods are instrumental in understanding and predicting the behavior of BCO-containing molecules, thereby guiding the design of more effective and specific drug candidates. These approaches allow for the in-silico evaluation of ligand-target interactions, binding affinities, and the dynamic behavior of these rigid scaffolds within biological systems.

The rigid nature of the bicyclo[2.2.2]octane core in bicyclo[2.2.2]octan-1-amine derivatives allows them to fit into specific binding sites with high precision, making them valuable for drug design. Molecular docking studies are a primary tool for elucidating these interactions. For instance, a study on various bicyclo derivatives, including those with the BCO core, explored their interaction with Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial in cancer therapy. ccij-online.org The study revealed that these derivatives could interact with different sites on the receptor surface compared to known inhibitors, suggesting novel mechanisms of action. ccij-online.org The interactions were found to involve specific amino acid residues, forming hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. ccij-online.org

In another example, molecular dynamics simulations of influenza polymerase inhibitors containing a bicyclo[2.2.2]octane-2-carboxylic acid fragment showed that this moiety, similar to bicyclo[2.2.2]octan-1-amine, can engage in hydrogen bonds, ionic bridges, hydrophobic interactions, and π–π stacking with the target protein. mdpi.com These computational analyses provide a detailed atomistic view of how the BCO scaffold orients the functional groups of the molecule to maximize binding with the target protein.

Computational methods are also employed to predict the binding affinity of BCO derivatives, a critical parameter in drug development. For influenza polymerase inhibitors featuring a BCO scaffold, protein-binding affinity assays revealed KD values in the micromolar range, indicating good affinity for the target protein. mdpi.com

Molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein. For instance, simulations of 2-benzylquinuclidine derivatives (which contain a 1-azabicyclo[2.2.2]octane core, structurally related to BCO) binding to nicotinic acetylcholine (B1216132) receptors demonstrated the formation of stable cation-π interactions between the quaternized quinuclidinium moiety and the aromatic box of the receptor. conicet.gov.ar Such detailed understanding of the binding mode allows for the rational design of derivatives with enhanced affinity and specificity.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of bicyclo[2.2.2]octane systems over time. These simulations can reveal how the molecule moves and interacts with its environment, providing insights that are not accessible from static models. mdpi.com For example, MD simulations of influenza polymerase inhibitors with a BCO fragment showed that the protein-ligand complexes reached equilibrium after 40 nanoseconds, with the BCO moiety maintaining stable interactions within the binding pocket. mdpi.com

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. While specific FEP studies on bicyclo[2.2.2]octan-1-amine hydrochloride are not extensively documented in publicly available literature, the principles of this method are widely applied in drug discovery. FEP calculations involve the "alchemical" transformation of one ligand into another within the binding site and in solution, allowing for a precise estimation of the change in binding affinity. biorxiv.org Studies on host-guest systems, such as cucurbit acs.orguril with a bicyclo[2.2.2]octane derivative, have utilized steered MD and umbrella sampling to calculate the work of ligand extraction, which is related to the binding free energy. nih.gov These computational techniques are crucial for optimizing the BCO scaffold to achieve higher potency and selectivity.

Bicyclo[2.2.2]octane as a Saturated Bioisostere in Rational Drug Design

The replacement of a chemical motif with another that has similar physical or chemical properties is a common strategy in medicinal chemistry known as bioisosterism. acs.org The bicyclo[2.2.2]octane scaffold has emerged as a highly effective saturated, three-dimensional bioisostere for the flat, aromatic para-phenyl group. pharmablock.com This substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The BCO scaffold offers several advantages over the para-phenyl ring. Being fully saturated (Fsp3 = 1.0), it can improve aqueous solubility and metabolic stability. pharmablock.com In a comparative study, the replacement of a para-substituted phenyl ring in the drug Imatinib with a bicyclo[2.2.2]octane moiety led to a more than threefold decrease in water solubility. nih.gov However, in the same study, the incorporation of a 2-oxabicyclo[2.2.2]octane, a related bioisostere, increased solubility. nih.gov This highlights that the effects of bioisosteric replacement can be context-dependent.

The BCO core is often compared with other saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane. pharmablock.com While BCP is smaller, the C-C distance between its bridgehead atoms (1.8 Å) is significantly shorter than that in a para-substituted phenyl ring (2.8 Å). nih.gov The BCO scaffold has a closer C-C distance (2.6 Å), making it a better geometric mimic in some cases, although it is more lipophilic than BCP. nih.gov

BioisostereBridgehead Distance (Å)Fsp3Key Characteristics
para-Phenyl2.820Aromatic, planar
Bicyclo[2.2.2]octane (BCO)2.601.0Good geometric mimic of p-phenyl, increased lipophilicity
Bicyclo[1.1.1]pentane (BCP)1.851.0Smaller than p-phenyl, shorter bridgehead distance
Cubane2.721.0Good geometric mimic, potential instability

One of the key advantages of the bicyclo[2.2.2]octane scaffold is its conformational rigidity. Unlike flexible acyclic or monocyclic systems, the BCO core locks the molecule into a specific three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

The spatial arrangement of substituents, or "exit vectors," is crucial for proper interaction with a biological target. The BCO scaffold, when replacing a para-phenyl ring, generally maintains the collinearity of the exit vectors (φ ≈ 180°). nih.gov A crystallographic analysis comparing 2-oxabicyclo[2.2.2]octanes with para-substituted phenyl rings and other BCO derivatives provides quantitative data on these geometric parameters. nih.gov

Scaffoldr (Å)d (Å)φ1 (°)φ2 (°)
para-Phenyl (in Imatinib)2.88-2.895.90-5.93177.3-179.9177.3-179.9
Bicyclo[2.2.2]octane derivative 12.595.66179.9179.9
Bicyclo[2.2.2]octane derivative 22.615.68177.3177.3
2-Oxabicyclo[2.2.2]octane derivative 12.545.58177.1177.1
2-Oxabicyclo[2.2.2]octane derivative 22.565.56179.0179.0

Data adapted from crystallographic analyses. 'r' and 'd' represent key intramolecular distances, while 'φ1' and 'φ2' describe the collinearity of the exit vectors. nih.gov

The data indicates that while the distances 'r' and 'd' in BCO and its heteroatomic analogs are slightly shorter than in the para-phenyl ring, the exit vectors remain highly collinear, preserving the intended orientation of the substituents for effective interaction with the target. nih.gov This combination of three-dimensionality, rigidity, and appropriate vector relationships makes the bicyclo[2.2.2]octane scaffold a powerful tool in rational drug design.

Structure-Based Design Principles for Targeted Biological Activity of Bicyclo[2.2.2]octan-1-amine Derivatives

The bicyclo[2.2.2]octane framework serves as a rigid and predictable three-dimensional scaffold in medicinal chemistry. Its well-defined and conformationally constrained structure is a valuable starting point for the rational design of ligands that can fit into specific biological targets with high precision. The unique steric and electronic properties conferred by this caged structure are leveraged in structure-based design to develop derivatives with targeted biological activities. The design principles often revolve around utilizing the bicyclo[2.2.2]octane core as a rigid anchor to orient functional groups in a spatially precise manner, thereby optimizing interactions with receptor binding sites or enzyme active sites.

A key principle in the design of bicyclo[2.2.2]octan-1-amine derivatives is the use of the scaffold to explore chemical space and establish structure-activity relationships (SAR). By systematically modifying substituents on the bicyclo[2.2.2]octane core, chemists can probe the requirements of a biological target and enhance potency, selectivity, and pharmacokinetic properties. This approach has been successfully applied in developing compounds for a range of therapeutic areas.

For instance, in the development of potent and orally active murine double minute 2 (MDM2) inhibitors for cancer therapy, the bicyclo[2.2.2]octane core was employed as a bioisosteric replacement for a benzoic acid moiety. acs.org This strategic substitution aimed to improve the oral pharmacokinetic profile of the lead compound while maintaining high binding affinity to the MDM2 protein. The rigid nature of the bicyclo[2.2.2]octane scaffold ensures that the carboxylic acid group is held in the correct orientation for binding, while the lipophilic cage structure contributes to improved cell permeability and metabolic stability. This led to the discovery of compound 56 (see table below), which demonstrated high binding affinity. acs.org

Similarly, the structural rigidity of the bicyclo[2.2.2]octane skeleton has been exploited in the design of paclitaxel (B517696) mimetics. lu.se Through molecular modeling, the spiro-bicyclo[2.2.2]octane skeleton was identified as a suitable, rigid substitute for the complex core of paclitaxel, a potent anti-cancer agent. The goal was to decorate this rigid scaffold with the functional groups essential for paclitaxel's activity as a microtubule stabilizer. lu.se

Furthermore, the bicyclo[2.2.2]octane framework has been instrumental in the design of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov The rigid scaffold of fused bicyclo[2.2.2]octene was used to mimic the pharmacophore pattern of known HIV-1 protease inhibitors, which are known to fit into the sub-pockets of the 3CLpro active site. This demonstrates the principle of using the bicyclo[2.2.2]octane core to create novel, non-peptidic skeletons that can present key interaction motifs in a desired spatial arrangement. nih.gov

The versatility of the bicyclo[2.2.2]octane core is also evident in the development of antimicrobial agents. A study on 1,4-diazabicyclo[2.2.2]octane derivatives revealed a clear structure-activity relationship between the length of alkyl chain substitutions and antimicrobial potency. nih.gov This highlights the principle of modifying the scaffold's substituents to tune physicochemical properties like lipophilicity, which is crucial for antimicrobial activity. The optimal activity was observed for compounds with alkyl chains of 10 to 12 carbons, indicating a specific requirement for interaction with bacterial membranes or enzymes. nih.gov

The following tables present research findings on the targeted biological activity of various bicyclo[2.2.2]octane derivatives, illustrating the impact of structural modifications.

Table 1: Bicyclo[2.2.2]octane Derivatives as MDM2 Inhibitors

CompoundModification from Lead CompoundMDM2 Binding Affinity (IC50)
39 Contains a benzoic acid moietyNot specified, used as reference
55 Benzoic acid replaced with bicyclo[1.1.1]pentane-1-carboxylic acid6.4 nM
56 Benzoic acid replaced with bicyclo[2.2.2]octane-1-carboxylic acidHigh affinity (exact value not specified)

Data sourced from research on potent and orally active isoindolinone inhibitors of the MDM2-p53 protein-protein interaction. acs.org

Table 2: 1,4-Diazabicyclo[2.2.2]octane Derivatives as Antimicrobial Agents

CompoundAlkyl Chain Length (Number of Carbons)Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
4a 2> 100
4f 101.6
4g 121.6
4k > 14Increased from 1.6

Data from a study on the synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. nih.gov

Interrogating the Biological Activity and Medicinal Applications of Bicyclo 2.2.2 Octan 1 Amine Hydrochloride

Mechanism of Action Studies and Molecular Target Identification of Bicyclo[2.2.2]octan-1-amine Derivatives

The rigid bicyclo[2.2.2]octane framework serves as a unique three-dimensional scaffold in medicinal chemistry. Its defined spatial arrangement allows for precise orientation of functional groups, leading to specific interactions with biological macromolecules. Derivatives of bicyclo[2.2.2]octan-1-amine have been investigated for their ability to modulate the function of various molecular targets, primarily through direct binding to receptors and modulation of enzyme activity.

Ligand-Receptor Binding Modulations

The constrained nature of the bicyclo[2.2.2]octane core makes it an attractive structural motif for designing ligands that can fit into specific receptor binding pockets with high affinity and selectivity.

One notable example involves the development of ligands for the Adenosine (B11128) A1 receptor (A1AR), a G protein-coupled receptor involved in various physiological processes. Xanthine-based scaffolds featuring a C8-bicyclo[2.2.2]octane group have been shown to be advantageous for achieving high A1AR binding affinity and selectivity. nih.gov In a study focused on developing ligand-directed probes, 8-bicyclo[2.2.2]octylxanthine derivatives demonstrated significant binding affinities, highlighting the importance of the bicyclic moiety in receptor recognition. nih.gov

Compound/ProbeApparent Binding Affinity (pK_D)Receptor
11 (SulfoCy5 conjugate) 8.85 ± 0.05Adenosine A1 Receptor
12 (TCO-PEG conjugate) 8.35 ± 0.08Adenosine A1 Receptor
pK_D is the negative logarithm of the equilibrium dissociation constant (K_D).
Data sourced from NanoBRET saturation ligand-binding assays. nih.gov

Derivatives of 2,5-diazabicyclo[2.2.2]octane have also been synthesized and evaluated for their affinity to the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological disorders. These constrained bicyclic compounds showed notable binding affinity for the σ1 receptor, suggesting their potential as modulators of this target. researchgate.net Furthermore, studies on bicyclo derivatives have explored their interaction with Vascular Endothelial Growth Factor (VEGF) receptors, suggesting they could modulate VEGFR-1, VEGFR-2, and VEGFR-3 expression as a potential anticancer strategy. ccij-online.org

Enzyme Activity Modulation (e.g., Inhibition, Activation)

Beyond receptor binding, bicyclo[2.2.2]octane derivatives have been designed to interact with the active sites of enzymes, leading to either inhibition or activation of their catalytic function.

A significant area of research has been the development of inhibitors for 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1), an enzyme that converts cortisone (B1669442) to the active glucocorticoid cortisol and is a target for treating metabolic syndrome and type 2 diabetes. Bicyclo[2.2.2]octane fused cyclic amide derivatives have been identified as potent 11β-HSD1 inhibitors. rsc.orgrsc.org The lipophilic nature of the bicyclic scaffold allows these compounds to fit well into the hydrophobic pocket of the enzyme's active site. rsc.org

CompoundTarget EnzymeIC_50 (µM)
Bicyclic Amide Derivative 5 11β-HSD10.02 - 0.03
Bicyclic Amide Derivative 6 11β-HSD10.02 - 0.03
Bicyclic Amide Derivative 7 11β-HSD10.02 - 0.03
Bicyclic Amide Derivative 8 11β-HSD10.02 - 0.03
Bicyclic Amide Derivative 9 11β-HSD11.49
IC_50 values were determined in mixed sex, human liver microsomes. rsc.orgrsc.org

These findings underscore the utility of the bicyclo[2.2.2]octane scaffold in designing potent and specific enzyme inhibitors.

Therapeutic Potential and Applications of Bicyclo[2.2.2]octane-Derived Compounds

The unique structural and physicochemical properties of the bicyclo[2.2.2]octane nucleus have been exploited in the discovery of novel therapeutic agents across different disease areas, most notably in antiviral and anticancer research.

Antiviral Agents (e.g., Coxsackievirus, Influenza Virus M2, SARS-CoV-2 3CLpro Inhibitors)

The rigid three-dimensional structure of bicyclo[2.2.2]octane derivatives makes them suitable candidates for targeting specific pockets in viral proteins, thereby inhibiting viral replication.

Research has shown that certain prenylated C6–C3 derivatives containing complex bicyclo scaffolds exhibit activity against Coxsackievirus B3 (CVB3), a member of the enterovirus family. tandfonline.com One compound demonstrated potent activity with an IC50 value in the low micromolar range. tandfonline.com Additionally, tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane moieties have demonstrated high antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.gov

More recently, in response to the COVID-19 pandemic, the bicyclo[2.2.2]octene scaffold has been investigated as a core element for the development of non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro), which is essential for viral replication. doaj.orgnih.govnih.gov A series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides were designed and synthesized, with one compound showing inhibitory activity in the micromolar range. nih.govresearchgate.net

Compound Class/DerivativeVirusTargetIC_50 (µM)
Prenylated C6-C3 Derivative (Compound 5) Coxsackievirus B3Not specified6.4 tandfonline.com
Prenylated C6-C3 Derivative (Compound 3) Coxsackievirus B3Not specified33.3 tandfonline.com
1,4-Diazabicyclo[2.2.2]octane Derivatives Influenza A (H1N1)Not specifiedHigh Activity Reported nih.gov
Fused Bicyclo[2.2.2]octene (Compound 11a) SARS-CoV-23CL Protease102.2 nih.govresearchgate.net

Anticancer Research and Antiproliferative Effects

The development of novel anticancer agents with improved efficacy and selectivity remains a critical goal in medicinal chemistry. The bicyclo[2.2.2]octane scaffold has been incorporated into various molecular designs to create compounds with significant antiproliferative activity against a range of cancer cell lines.

Metal-based complexes and purely organic molecules featuring the bicyclic core have demonstrated potent cytotoxic effects. For example, a manganese-salen complex incorporating a 1,2-diaminobicyclo[2.2.2]octane bridge displayed high activity against human colon cancer HCT116 cells, with a potency 16-fold higher than the established anticancer drug cisplatin. researchgate.net Similarly, metallocomplexes of an amphiphilic 1,4-diazabicyclo[2.2.2]octane derivative showed high toxicity against several human cancer cell lines, including M-HeLa (cervical cancer) and A-549 (lung cancer), with activity comparable to the reference drug doxorubicin. nih.govacs.org

Compound/Derivative ClassCancer Cell LineIC_50 (µM)
Mn(III)-salen complex (bicyclo[2.2.2]octane based) HCT116 (Colon)~3.1 (Calculated from potency vs. Cisplatin) researchgate.net
1-cetyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide-Cu(II) complex M-HeLa (Cervical)5.2 acs.org
A-549 (Lung)6.7 acs.org
MCF-7 (Breast)7.9 acs.org
Platinum complex with bicyclo[2.2.2]octane ligand (8e) HCT-116 (Colon)Potent cytotoxicity reported nih.gov
HepG2 (Liver)Potent cytotoxicity reported nih.gov
A549 (Lung)Potent cytotoxicity reported nih.gov

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several studies have indicated that bicyclo[2.2.2]octane-containing compounds can trigger this pathway in cancer cells.

The cytotoxic mechanism of 1,4-diazabicyclo[2.2.2]octane metallocomplexes is believed to be related to the induction of apoptosis via the mitochondrial pathway. nih.gov Treatment of M-HeLa cells with one such complex led to a significant increase in cells undergoing both early and late-stage apoptosis. nih.govacs.org For instance, at a concentration of 25 µM, the number of cells in early apoptosis increased approximately five-fold. nih.govacs.org

Modulation of Cell Cycle Regulatory Proteins

The bicyclo[2.2.2]octane scaffold is a key structural motif in compounds investigated for their antiproliferative effects, which are often achieved through the modulation of proteins that govern the cell cycle. Research indicates that derivatives of bicyclo[2.2.2]octan-1-amine can influence cell signaling pathways critical for cell proliferation and differentiation. Specifically, these compounds have been shown to modulate the expression of key cell cycle regulatory proteins, including cyclin-B and cyclin-D1.

Advanced Structural Characterization and Spectroscopic Elucidation of Bicyclo 2.2.2 Octan 1 Amine Hydrochloride

Solid-State Structural Determination via X-ray Crystallography of Bicyclo[2.2.2]octane Derivatives

Single-crystal X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and conformational details in the solid state. While the specific crystallographic data for Bicyclo[2.2.2]octan-1-amine hydrochloride is not widely published, analysis of closely related bicyclo[2.2.2]octane derivatives serves as an excellent model for understanding its structural characteristics. researchgate.netnih.gov

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. For amine hydrochlorides, crystal growth is typically achieved from a solution. acs.org A common and effective method is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. colorado.edusysrevpharm.org This solution is then placed in a quiet, undisturbed environment and covered in a manner that allows the solvent to evaporate slowly over time, such as by covering the container with perforated foil. colorado.edu

Another widely used technique is solvent diffusion (layering), where the compound is dissolved in a solvent in which it is soluble, and a second solvent (an anti-solvent) in which the compound is less soluble is carefully layered on top. colorado.edu Diffusion between the two solvent layers gradually reduces the solubility of the compound, promoting the formation of well-ordered crystals at the interface. The choice of solvent is crucial and is often determined empirically. For amine hydrochlorides, polar solvents like acetonitrile (B52724) or alcohols are often employed. acs.org Once grown, a suitable crystal is carefully selected and mounted for data collection on a diffractometer.

X-ray diffraction analysis of various bicyclo[2.2.2]octane derivatives reveals a highly symmetric and rigid cage structure. researchgate.netcore.ac.uk The molecule typically exhibits a conformation with three six-membered rings, all forced into a boat-like arrangement, converging at the two bridgehead carbons. This rigid framework significantly limits conformational flexibility.

In the crystal lattice of amine hydrochlorides, the structure is stabilized by a network of intermolecular interactions, most notably charge-assisted hydrogen bonds between the ammonium (B1175870) cation (R-NH₃⁺) and the chloride anion (Cl⁻). acs.org These interactions are fundamental to the crystal packing. Studies on related bicyclic compounds show that crystal packing can also be influenced by weaker C–H···O or C–H···π interactions, depending on the substituents present. cambridge.org

Analysis of crystallographic data for bicyclo[2.2.2]octane derivatives allows for the precise determination of key structural parameters.

Table 1: Representative Crystallographic Parameters for a Bicyclo[2.2.2]octane Derivative Note: This table presents generalized data based on published structures of bicyclo[2.2.2]octane derivatives as a model, not the specific data for this compound.

ParameterTypical Value/Observation
Crystal SystemOrthorhombic or Monoclinic researchgate.net
Space GroupP2₁/c or P2₁2₁2₁ are common for derivatives researchgate.net
C-C Bond Lengths (cage)~1.54 Å
C-N Bond Length~1.50 Å
Bridgehead C-C-C AngleApproaching tetrahedral angles (~109.5°)
Molecular ConformationRigid, with boat-shaped six-membered rings
Key Intermolecular ForcesHydrogen bonding (N⁺-H···Cl⁻), van der Waals forces

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the bicyclic framework. chemicalbook.comnih.gov

Due to the high symmetry of the unsubstituted bicyclo[2.2.2]octane core, the ¹H NMR spectrum is relatively simple. The structure contains two types of protons: six equivalent protons on the ethylene (B1197577) bridges (CH₂) and one bridgehead proton (CH). In the case of the 1-amino substituted compound, the bridgehead proton is replaced by the amino group. The protons of the three equivalent ethylene bridges are chemically equivalent.

Table 2: ¹H NMR Spectral Data for Bicyclo[2.2.2]octan-1-amine Moiety Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is referenced from spectra of the target compound and related derivatives. chemicalbook.comnih.gov

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (Ethylene bridges)~1.95 - 2.05Multiplet6H
-CH- (Bridgehead)~2.10 - 2.20Multiplet1H
-NH₃⁺Variable (Broad)Singlet (broad)3H

The signals for the methylene (B1212753) protons on the three bridges often appear as a complex multiplet due to coupling with each other and the bridgehead proton. The ammonium protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange.

The ¹³C NMR spectrum provides a clear picture of the carbon framework. The high symmetry of the molecule results in a limited number of distinct carbon signals, simplifying spectral interpretation.

The key signals correspond to:

The quaternary bridgehead carbon atom bonded to the amino group (C1).

The tertiary bridgehead carbon atom (C4).

The six equivalent methylene carbons of the ethylene bridges (C2, C3, C5, C6, C7, C8).

Table 3: ¹³C NMR Spectral Data for Bicyclo[2.2.2]octan-1-amine Moiety Note: Chemical shifts (δ) are approximate and based on data for related bicyclo[2.2.2]octane derivatives. cdnsciencepub.comakjournals.com

Carbon Atom(s)Chemical Shift (δ, ppm)
C1 (-C-NH₃⁺)~50 - 55
C4 (-CH-)~25 - 30
C2, C3, C5, C6, C7, C8 (-CH₂-)~22 - 27

The deshielding effect of the electron-withdrawing ammonium group causes the C1 bridgehead carbon to resonate at the lowest field (highest ppm value). The other bridgehead carbon and the methylene carbons appear at higher fields.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to determine the molecular weight and deduce structural features. The analysis is performed on the free base, Bicyclo[2.2.2]octan-1-amine, after the loss of HCl. The molecular formula of the free base is C₈H₁₅N, giving it an odd nominal molecular weight of 125, a key indicator of a compound containing a single nitrogen atom. whitman.edulibretexts.org

Cyclic amines typically exhibit a discernible molecular ion peak (M⁺). whitman.edumiamioh.edu The fragmentation of the rigid bicyclo[2.2.2]octane system is primarily driven by the cleavage of the ring structure. Unlike acyclic amines where α-cleavage is a dominant pathway, this is not possible for a bridgehead amine. libretexts.org Instead, fragmentation involves the cleavage of C-C bonds within the bicyclic cage, followed by the loss of neutral fragments like ethylene.

Table 4: Key Mass Spectrometry Data for Bicyclo[2.2.2]octan-1-amine Note: m/z values and relative intensities are based on typical fragmentation patterns for cyclic amines and available data. nih.govuni.lu

m/zProposed Ion/FragmentComments
125[C₈H₁₅N]⁺Molecular Ion (M⁺)
124[M-H]⁺Loss of a hydrogen atom
96[M-C₂H₅]⁺ or [M-CH₂=NH]⁺Loss of an ethyl radical or rearrangement and loss of methanimine
82[M-C₃H₇]⁺Loss of a propyl radical through ring cleavage
68[C₅H₈]⁺A common fragment from cleavage of the bicyclic ring

The fragmentation pattern is characterized by the initial formation of the molecular ion, which then undergoes ring opening and subsequent loss of stable neutral alkene molecules, leading to the observed fragment ions. whitman.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy serves as a powerful analytical tool for the structural elucidation of this compound, providing detailed insights into its molecular framework and the nature of its chemical bonds. By analyzing the interaction of the molecule with infrared and Raman radiation, a comprehensive vibrational profile can be established, which is characteristic of its unique bicyclic structure and the presence of the ammonium functional group.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is defined by the vibrational modes of its two primary components: the bicyclo[2.2.2]octane cage and the protonated primary amine group (-NH₃⁺). The presence of the ammonium group, formed by the protonation of the amine, introduces several distinct and informative absorption bands.

A prominent feature in the IR spectrum is a very broad and strong absorption envelope typically observed in the 2800–3200 cm⁻¹ range. researchgate.net This complex band arises from the asymmetric and symmetric N-H stretching vibrations of the ammonium group. The significant broadening of these bands is a direct consequence of extensive intermolecular hydrogen bonding within the crystal lattice. Superimposed on this broad envelope are the sharper, medium-to-strong peaks corresponding to the C-H stretching vibrations of the methylene (CH₂) groups of the bicyclic cage, which generally appear between 2850 and 2960 cm⁻¹. libretexts.org

The deformation vibrations of the ammonium group provide further structural confirmation. Two distinct bands are typically observed: an asymmetric N-H bending vibration in the range of 1625–1560 cm⁻¹ and a symmetric N-H bending vibration between 1550 and 1500 cm⁻¹. spectroscopyonline.com These bands are generally of medium to strong intensity. The C-N stretching vibration for aliphatic amines is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com

The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a series of complex absorptions resulting from the various vibrational modes of the bicyclo[2.2.2]octane skeleton. These include C-C stretching, CH₂ wagging, twisting, and rocking vibrations, which together create a unique spectral signature for the molecule. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric and symmetric) -NH₃⁺ 2800–3200 Strong, Broad
C-H Stretching (asymmetric and symmetric) -CH₂- (cage) 2850–2960 Medium to Strong
N-H Bending (asymmetric) -NH₃⁺ 1625–1560 Medium to Strong
N-H Bending (symmetric) -NH₃⁺ 1550–1500 Medium to Strong
C-N Stretching C-NH₃⁺ 1250–1020 Medium to Weak

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity is dependent on a change in the polarizability of the molecule. This often results in vibrations that are weak in the IR spectrum appearing strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations of the non-polar bicyclic cage are particularly prominent. The C-H stretching vibrations of the methylene groups are observed with strong intensity in the 2850–2960 cm⁻¹ region. researchgate.net The skeletal vibrations of the bicyclo[2.2.2]octane framework, including the symmetric C-C "breathing" modes, give rise to sharp and often intense bands in the 700–1200 cm⁻¹ range. researchgate.net These highly characteristic signals are a key feature for identifying the bicyclic system.

The vibrations of the ammonium group are also observable in the Raman spectrum. The N-H stretching modes appear in the 2800–3200 cm⁻¹ region, though they are typically weaker and less broad than their IR counterparts. The N-H bending vibrations can also be identified between 1500 and 1625 cm⁻¹. The C-N stretching vibration is expected to produce a band of variable intensity in the 1020-1250 cm⁻¹ region. s-a-s.org

The combination of IR and Raman spectroscopy allows for a more complete and unambiguous assignment of the vibrational modes of this compound, confirming its molecular structure and providing insights into the intermolecular forces at play.

Table 2: Principal Raman Shifts for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching -NH₃⁺ 2800–3200 Weak to Medium
C-H Stretching -CH₂- (cage) 2850–2960 Strong
N-H Bending -NH₃⁺ 1500–1625 Weak
C-N Stretching C-NH₃⁺ 1020–1250 Medium to Weak

Pre Clinical Research and Experimental Methodologies for Bicyclo 2.2.2 Octan 1 Amine Hydrochloride

In Vitro Bioactivity Screening and Validation

Initial pre-clinical evaluation of bicyclo[2.2.2]octane derivatives often begins with in vitro assays to screen for biological activity and validate potential therapeutic effects at a cellular and molecular level.

Enzyme Inhibition Assays (e.g., IC50 Determination)

The bicyclo[2.2.2]octane framework is a component of molecules designed to inhibit specific enzymes. Enzyme inhibition assays are crucial for quantifying the potency of these compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

For instance, derivatives of the bicyclo[2.2.2]octane scaffold have been evaluated for their potential as inhibitors of the influenza A M2 ion channel. While specific IC50 values for bicyclo[2.2.2]octan-1-amine hydrochloride are not extensively documented in this context, related polycyclic amines are compared to the known M2 inhibitor amantadine (B194251) (IC50 ≈ 16 μM). ub.edu For example, a related tricyclic amine, an isotwistane derivative, demonstrated an IC50 of 8 μM, suggesting that the rigid cage structure is amenable to M2 channel inhibition. ub.edu

In other therapeutic areas, complex molecules incorporating the bicyclo[2.2.2]octane moiety have been developed as potent enzyme and receptor inhibitors. A series of compounds designed as MDM2 inhibitors, which are relevant in cancer therapy, showed high affinity, with one bicyclo[2.2.2]octane-containing derivative (compound 56) exhibiting an IC50 of 3.7 nM in a binding assay. acs.orgnih.gov

Table 1: IC50 Values for Compounds Containing a Bicyclic Moiety in Enzyme/Receptor Assays

Compound Class Target Moiety IC50 Value Source(s)
MDM2 Inhibitor (Compound 56) MDM2 Protein Bicyclo[2.2.2]octane 3.7 nM acs.orgnih.gov
MDM2 Inhibitor (Compound 55) MDM2 Protein Bicyclo[2.2.2]octane 6.4 nM acs.orgnih.gov
Amantadine Analog Influenza M2 Channel Adamantane ~16 µM ub.edu

This table presents data for compounds containing a bicyclo[2.2.2]octane or related rigid cage moiety to illustrate the scaffold's potential in designing potent inhibitors.

Cell-Based Viability and Proliferation Assays

To assess the potential of bicyclo[2.2.2]octan-1-amine and its derivatives as therapeutic agents, particularly in oncology, cell-based assays are employed to measure their effects on cancer cell viability and proliferation. These assays determine a compound's ability to halt cell growth (cytostatic effect) or kill cells (cytotoxic effect).

Research has indicated that bicyclo[2.2.2]octan-1-amine has demonstrated antiproliferative activity by inducing apoptosis (programmed cell death) in cancer cell lines. More specific data comes from studies on complex inhibitors incorporating the bicyclo[2.2.2]octane scaffold. For example, potent spirooxindole-based MDM2 inhibitors were tested for their anti-proliferative activity in the SJSA-1 osteosarcoma cell line, which has wild-type p53. A derivative containing a bicyclo[2.2.2]octane-1-carboxylic acid moiety (compound 56) was found to have a cell growth inhibitory IC50 value of 0.15 μM. acs.org Another analog (compound 60) showed an IC50 of 60 nM in the same cell line. nih.gov

Table 2: Anti-proliferative Activity of MDM2 Inhibitors Containing a Bicyclo[2.2.2]octane Moiety

Compound ID Cell Line Assay Type IC50 Value (µM) Source(s)
Compound 33 SJSA-1 Cell Growth Inhibition 0.15 acs.org
Compound 56 SJSA-1 Cell Growth Inhibition 0.15 acs.org
Compound 59 SJSA-1 Cell Growth Inhibition 0.07 nih.gov

Mechanistic Elucidation Through Biochemical Pathway Analysis

Understanding how a compound exerts its biological effects requires a deeper investigation into its interaction with cellular pathways, including its influence on protein expression, gene regulation, and receptor binding.

Protein Expression and Gene Regulation Studies

The bicyclo[2.2.2]octan-1-amine scaffold has been incorporated into molecules that can significantly modulate protein expression and gene regulation. It has been suggested that the parent compound may influence cell signaling pathways by modulating the expression of proteins involved in cell cycle regulation, such as cyclin-B and cyclin-D1.

More detailed studies have been conducted on MHV370, a complex and potent oral antagonist of Toll-like receptors 7 and 8 (TLR7/8), which contains the bicyclo[2.2.2]octan-1-amine structure. researchgate.netnih.gov In pre-clinical studies related to lupus, MHV370 was shown to inhibit the production of multiple cytokines and abrogate cellular responses downstream of TLR7/8 activation. researchgate.netnih.gov In vivo, administration of MHV370 blocks the expression of interferon-stimulated genes (ISGs), which are known to be drivers of autoimmune diseases like lupus. researchgate.net This demonstrates that incorporating the bicyclo[2.2.2]octane moiety can be a strategy for developing drugs that precisely modulate gene expression in pathological pathways. researchgate.net

Receptor Binding Kinetics and Affinity Profiling

The rigid conformation of the bicyclo[2.2.2]octane core makes it an excellent structural element for designing ligands that bind to specific receptors with high affinity and selectivity.

This has been demonstrated in the development of antagonists for the human adenosine (B11128) A1 receptor (A1AR). The inclusion of a C8 bicyclo[2.2.2]octane group on a xanthine-based scaffold was found to be advantageous for achieving higher A1AR ligand-binding affinity and selectivity over other adenosine receptor subtypes. nih.gov A series of novel congeners based on this scaffold all bound to the human A1AR with good affinity, exhibiting pKi values in the range of 7.65 to 8.36. acs.org

Similarly, derivatives known as 1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] have been developed as potent and selective partial agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target for cognitive disorders. researchgate.net These findings highlight the utility of the bicyclo[2.2.2]octane scaffold in achieving specific receptor interactions.

In Vivo Pharmacological Model Development and Evaluation

Following promising in vitro results, compounds containing the bicyclo[2.2.2]octan-1-amine scaffold are advanced to in vivo pharmacological models to assess their efficacy in a living organism. These studies are critical for validating the therapeutic potential of a drug candidate.

The antiviral activity of a series of bicyclo[2.2.2]octan-1-amines was evaluated in mouse models of influenza. When tested against the influenza A/swine/S-15 strain, these compounds demonstrated notable antiviral effects. ub.edu Related compounds were reported to produce a 30-75% increase in the survival of mice infected with other influenza A strains. ub.edunasa.gov

In the context of autoimmune disease, the TLR7/8 antagonist MHV370, which incorporates the bicyclo[2.2.2]octan-1-amine moiety, was evaluated in the NZB/W F1 mouse model of lupus. Both prophylactic and therapeutic administration of MHV370 was shown to halt disease progression by interfering with multiple disease parameters, including cytokine secretion and B cell activation. researchgate.netnih.gov

Furthermore, in oncology, MDM2 inhibitors containing the bicyclo[2.2.2]octane structure have been assessed in SJSA-1 xenograft mouse models. Oral administration of these compounds led to dose-dependent tumor growth inhibition, with higher doses achieving complete and sustained tumor regression. nih.gov

Finally, an α7 nAChR partial agonist from the 1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] series was shown to improve cognition in the mouse novel object recognition (NOR) model, which is used to study episodic memory. researchgate.net

Table 3: Summary of In Vivo Studies with Compounds Containing the Bicyclo[2.2.2]octane Scaffold

Therapeutic Area Compound Class In Vivo Model Observed Effect Source(s)
Antiviral Bicyclo[2.2.2]octan-1-amines Mouse (Influenza A) Increased survival rate ub.edunasa.gov
Autoimmune TLR7/8 Antagonist (MHV370) NZB/W F1 Mouse (Lupus) Halted disease progression researchgate.netnih.gov
Oncology MDM2 Inhibitor (AA-115/APG-115) Mouse (SJSA-1 Xenograft) Complete tumor regression nih.gov

Emerging Research Directions and Future Perspectives for Bicyclo 2.2.2 Octan 1 Amine Hydrochloride

Development of Multi-Targeting Agents and Polypharmacology Approaches Based on Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane scaffold is increasingly being recognized for its potential in the development of multi-targeting agents, a key strategy in modern polypharmacology to address complex diseases. The rigid nature of this scaffold allows for the precise orientation of pharmacophoric groups, enabling simultaneous interaction with multiple biological targets. This approach is a departure from the traditional "one-target, one-drug" paradigm and offers promise for treating multifactorial conditions such as cancer, neurodegenerative disorders, and infectious diseases.

Research has demonstrated the versatility of the bicyclo[2.2.2]octane framework in generating compounds with a range of biological activities. For instance, derivatives have been synthesized that exhibit both anxiolytic and antidepressive properties, suggesting modulation of multiple pathways in the central nervous system. nih.gov Furthermore, certain analogues have shown activity against protozoal diseases, highlighting the scaffold's potential in developing novel anti-infective agents. researchgate.net

The unique structure of bicyclo[2.2.2]octan-1-amine allows it to serve as a foundational element for creating enzyme inhibitors and receptor modulators. By strategically modifying the amine group and other positions on the bicyclic core, researchers can fine-tune the binding affinities for various targets. For example, while the unsubstituted bicyclo[2.2.2]octan-1-amine has shown antiviral activity, the introduction of aromatic substituents can shift its activity towards neurotransmitter modulation. This adaptability is a significant advantage in the design of multi-targeting drugs.

Recent studies have also explored the potential of bicyclo[2.2.2]octene derivatives as inhibitors of the SARS-CoV-2 3CLpro main protease, a critical enzyme in the viral life cycle. nih.govmdpi.comresearchgate.net The rigid scaffold provides a stable platform for positioning functional groups that can interact with the enzyme's active site. This research opens up the possibility of developing broad-spectrum antiviral agents that target key viral proteins.

The development of metal complexes incorporating bicyclo[2.2.2]octane ligands is another promising avenue for creating multi-targeting anticancer agents. These complexes have demonstrated potent cytotoxicity against various cancer cell lines, with activity profiles that are distinct from traditional platinum-based drugs. nih.gov The bicyclo[2.2.2]octane ligand plays a crucial role in modulating the pharmacological properties of the metal center, influencing factors such as cellular uptake and DNA binding.

Table 1: Examples of Multi-Targeting Potential of Bicyclo[2.2.2]octane Derivatives

Derivative Class Potential Therapeutic Areas Key Research Findings
N-(1-aryl-4-piperazinylbutyl) derivatives Anxiety and Depression Displayed both anxiolytic and antidepressive properties in preclinical models. nih.gov
4-Aminobicyclo[2.2.2]octan-2-ol derivatives Protozoal Infections Showed activity against Trypanosoma b. rhodesiense and Plasmodium falciparum. researchgate.net
Fused bicyclo[2.2.2]octene-succinimides COVID-19 Demonstrated inhibition of the SARS-CoV-2 3CLpro main protease. nih.govmdpi.comresearchgate.net
Platinum complexes with bicyclo[2.2.2]octane ligands Cancer Exhibited potent cytotoxicity against various cancer cell lines. nih.gov

Integration with Advanced Drug Delivery Systems for Bicyclo[2.2.2]octan-1-amine Derivatives

The distinctive structural properties of bicyclo[2.2.2]octane derivatives are being leveraged to enhance advanced drug delivery systems. The rigidity and defined geometry of this scaffold can be exploited to create novel drug carriers and to improve the pharmacokinetic profiles of existing drugs.

One area of exploration is the use of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in the synthesis of high-performance polymers that can be used in drug delivery applications. chemimpex.com These polymers can be designed to have specific properties, such as controlled drug release and biocompatibility. The bicyclic unit imparts thermal stability and mechanical strength to the polymer backbone, making it suitable for a variety of drug delivery platforms.

Furthermore, the unique structure of the bicyclo[2.2.2]octane core is being investigated for its potential to create innovative compounds that can be integrated into drug delivery systems to improve their efficacy. chemimpex.com The ability to modify the scaffold at various positions allows for the attachment of targeting ligands, imaging agents, and other functional moieties, leading to the development of sophisticated, multifunctional drug delivery vehicles. While still an emerging area, the integration of bicyclo[2.2.2]octan-1-amine derivatives into advanced drug delivery systems holds considerable promise for improving the therapeutic outcomes of a wide range of drugs.

Exploration of Novel Therapeutic Modalities and Target Identification

The bicyclo[2.2.2]octane scaffold is proving to be a valuable tool in the exploration of novel therapeutic modalities and the identification of new drug targets. Its rigid, three-dimensional nature allows for the creation of compounds with high specificity for their biological targets, which can lead to improved efficacy and reduced off-target effects.

One notable example is the development of spiro-bicyclo[2.2.2]octane derivatives as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. nih.gov These compounds have shown promise in preclinical models of learning and memory, suggesting their potential for the treatment of cognitive deficits in disorders such as schizophrenia. The spirocyclic design, which incorporates the bicyclo[2.2.2]octane core, was crucial for achieving the desired potency and selectivity for the α7 nAChR.

The bicyclo[2.2.2]octane framework has also been utilized in the design of paclitaxel (B517696) mimetics for the treatment of cancer. lu.sersc.org Paclitaxel is a highly effective anticancer agent, but its use is associated with significant side effects and the development of drug resistance. By using the bicyclo[2.2.2]octane scaffold to mimic the bioactive conformation of paclitaxel, researchers are aiming to develop new compounds with improved therapeutic profiles.

Furthermore, the bicyclo[2.2.2]octane scaffold has been identified as a potential core for the development of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.govmdpi.comresearchgate.net The rigid nature of the scaffold allows for the precise positioning of functional groups that can interact with the active site of the enzyme, leading to its inhibition. This research highlights the potential of the bicyclo[2.2.2]octane framework in the development of novel antiviral therapies.

Table 2: Novel Therapeutic Targets for Bicyclo[2.2.2]octane Derivatives

Compound Class Therapeutic Target Potential Indication
Spiro-bicyclo[2.2.2]octanes α7 Nicotinic Acetylcholine Receptor Cognitive Deficits in Schizophrenia nih.gov
Spiro-bicyclo[2.2.2]octane derivatives Microtubules Cancer lu.sersc.org
Fused bicyclo[2.2.2]octenes SARS-CoV-2 3CLpro Main Protease COVID-19 nih.govmdpi.comresearchgate.net

Applications in Materials Science and Supramolecular Chemistry

The well-defined and rigid structure of the bicyclo[2.2.2]octane scaffold makes it an attractive building block in materials science and supramolecular chemistry. Its unique geometry allows for the construction of highly ordered, three-dimensional structures with novel properties and functions.

In materials science, bicyclo[2.2.2]octane-1,4-dicarboxylic acid is utilized as a monomer for the synthesis of high-performance polymers. chemimpex.com These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in the automotive and aerospace industries. The incorporation of the bicyclic unit into the polymer backbone imparts a high degree of rigidity, which contributes to these desirable properties.

The bicyclo[2.2.2]octane framework has also been employed in the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The use of bicyclo[2.2.2]octane-based linkers allows for the creation of transparent MOFs, which can be advantageous for certain applications.

In the realm of supramolecular chemistry, the rigid bicyclo[2.2.2]octane scaffold has been shown to direct the self-assembly of molecules into well-defined architectures. For example, chiral bicyclic keto-alcohols have been observed to self-assemble into supramolecular helices in the solid state through hydrogen bonding. rsc.org This ability to control the spatial arrangement of molecules is crucial for the development of new functional materials and nanoscale devices. The presence of hydrogen bond donor and acceptor sites in derivatives like bicyclo[2.2.2]octane-1,4-diyldimethanol also makes them promising for molecular recognition and the construction of complex supramolecular assemblies. smolecule.com

Table 3: Applications of the Bicyclo[2.2.2]octane Scaffold in Materials Science

Derivative Application Area Key Properties/Function
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid High-Performance Polymers Enhanced thermal stability and mechanical strength. chemimpex.com
Bicyclo[2.2.2]octane-based linkers Metal-Organic Frameworks (MOFs) Formation of transparent porous materials. researchgate.net
Chiral bicyclic keto-alcohols Supramolecular Chemistry Self-assembly into supramolecular helices. rsc.org
Bicyclo[2.2.2]octane-1,4-diyldimethanol Supramolecular Chemistry Molecular recognition and assembly. smolecule.com

Q & A

Q. What are the common synthetic routes for Bicyclo[2.2.2]octan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves reductive amination of bicyclo[2.2.2]octan-1-one precursors. For example, a saturated bicyclic ketone can react with ammonia or methylamine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or Raney nickel. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction steps and hydrochloric acid for salt formation . Alternative routes involve ring-closing strategies, such as Diels-Alder reactions followed by functional group transformations to introduce the amine moiety .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and proton environments. For example, bridgehead protons in bicyclo[2.2.2]octane systems exhibit distinct downfield shifts due to steric strain .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the hydrochloride salt formation .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., 154.26 g/mol for derivatives) .

Q. What are the primary pharmacological applications of Bicyclo[2.2.2]octan-1-amine derivatives?

  • Methodological Answer : These compounds are studied as antiviral agents due to their structural rigidity, which mimics natural substrates of viral enzymes. For instance, bicyclo[2.2.2]octan-1-amines with methyl substituents showed optimal activity in inhibiting viral replication . They also serve as chiral building blocks in drug discovery, particularly for central nervous system (CNS) targets, where their constrained geometry enhances receptor binding .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Asymmetric catalysis is key. For example, organocatalytic [4+2] cycloadditions using chiral amines (e.g., proline derivatives) enable enantioselective formation of the bicyclic core. Evidence shows that cyclohexenones react with electron-deficient alkenes under iminium catalysis to yield enantiomerically enriched products (up to 99% ee) . Challenges include steric hindrance at the bridgehead; optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to RT) improves yields .

Q. How do researchers resolve contradictions in reported biological activity data for bicyclo[2.2.2]octan-1-amine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or impurities. Strategies include:
  • Replication : Re-synthesizing compounds under controlled conditions to verify purity (>99% via HPLC) .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methyl vs. ethyl groups) to isolate critical moieties for activity .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities and explain outliers .

Q. What factors influence the stability of this compound under experimental conditions?

  • Methodological Answer :
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 3) but degrades in basic media, releasing free amine .
  • Thermal Stability : Decomposition occurs above 150°C, forming bicyclic alkenes via Hofmann elimination. Storage at 2–8°C in airtight containers is recommended .
  • Light Sensitivity : UV exposure accelerates oxidation; amber glassware or light-protected environments are essential .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the synthesis of bicyclo[2.2.2]octan-1-amine derivatives?

  • Methodological Answer : Variations arise from:
  • Catalyst Loading : Higher Pd/C concentrations (5–10 wt%) improve yields but risk over-reduction .
  • Substrate Purity : Impurities in starting ketones (e.g., bicyclo[2.2.2]octan-1-one) reduce reaction efficiency. Pre-purification via distillation or recrystallization is critical .
  • Workup Procedures : Incomplete removal of byproducts (e.g., ammonium salts) during extraction skews isolated yields .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors (H335 risk) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.